4,4'-(cyclohexane-1,1-diyl)bis(bromobenzene)
Overview
Description
4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) is a chemical compound characterized by a cyclohexane ring connected to two symmetrical bromobenzene groups. This compound is of interest due to its unique structure, which combines the stability of the cyclohexane ring with the reactivity of the bromobenzene groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) typically involves the bromination of bisphenol Z using potassium tribromide as an efficient brominating agent. The reaction is carried out at ambient temperature, yielding the desired compound in high yields (98%) within a short reaction time of 7-12 minutes .
Industrial Production Methods
In industrial settings, the production of 4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different cyclohexane derivatives .
Scientific Research Applications
4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzene groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-(cyclohexane-1,1-diyl)diphenol: A similar compound with hydroxyl groups instead of bromine atoms.
4,4’-(cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Another derivative with additional bromine atoms on the phenol rings.
Uniqueness
4,4’-(cyclohexane-1,1-diyl)bis(bromobenzene) is unique due to its combination of a stable cyclohexane ring and reactive bromobenzene groups. This structure provides a balance between stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEBDDAQOXQQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630202 | |
Record name | 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607731-60-2 | |
Record name | 1~4~,3~4~-Dibromo-2~3~,2~4~,2~5~,2~6~-tetrahydro-2~2~H-1~1~,2~1~:2~1~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.